molecular formula C16H14ClN3O4 B5887891 N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide

N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide

Cat. No. B5887891
M. Wt: 347.75 g/mol
InChI Key: KDWXXXYNXQPPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide, also known as NCPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of plant growth, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide involves the inhibition of cytokinin biosynthesis. Cytokinins are plant hormones that promote cell division and growth. By inhibiting cytokinin biosynthesis, N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide reduces cell division and growth, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of cytokinin oxidase, an enzyme involved in cytokinin degradation. This leads to an accumulation of cytokinins in the plant, which can have a number of effects on plant growth and development. N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide also affects the expression of genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide is a powerful tool for studying plant growth and development. Its ability to inhibit cytokinin biosynthesis makes it useful for studying the role of cytokinins in plant growth. However, its potency also makes it difficult to work with, as small amounts can have a significant effect on plant growth. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide is toxic to animals, making it important to handle with care.

Future Directions

There are a number of future directions for research involving N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide. One area of interest is the development of new herbicides based on the structure of N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide. Another area of interest is the study of the role of cytokinins in plant stress responses, as N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide has been shown to affect the expression of stress-related genes. Additionally, the development of new methods for synthesizing N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide could lead to more efficient production of this useful compound.
Conclusion:
N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide, or N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide, is a powerful tool for studying plant growth and development. Its ability to inhibit cytokinin biosynthesis has made it a valuable tool for studying the role of cytokinins in plant growth. While N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide has some limitations, its potential for future research makes it an important compound in the field of plant biology.

Synthesis Methods

The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-chloro-5-aminobenzoyl chloride, followed by the addition of propionyl chloride and triethylamine. The resulting compound is then purified using column chromatography. This method has been optimized to produce high yields of pure N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide.

Scientific Research Applications

N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide has been extensively used in scientific research as a tool to study plant growth and development. It has been shown to inhibit the growth of both dicot and monocot plants, making it a useful herbicide. N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide has also been used to study the role of cytokinins in plant growth, as it has been shown to inhibit cytokinin biosynthesis.

properties

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-2-15(21)18-10-7-8-12(17)13(9-10)19-16(22)11-5-3-4-6-14(11)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWXXXYNXQPPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide

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